ethyl N-[(4-bromophenyl)acetyl]glycinate
Description
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
YIXUCJCOEHBRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Bromoaniline with Ethyl Bromoacetate
The initial step in synthesizing this compound involves the alkylation of 4-bromoaniline with ethyl bromoacetate to form the intermediate N-(4-bromophenyl)glycine ethyl ester (ethyl [(4-bromophenyl)amino]acetate). This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 4-bromoaniline attacks the electrophilic α-carbon of ethyl bromoacetate.
-
Reagents : 4-Bromoaniline (1 eq), ethyl bromoacetate (1.2 eq), potassium carbonate (3 eq).
-
Conditions : Mechanochemical ball milling at 30 Hz for 90–160 minutes in a stainless steel jar with grinding media.
-
Workup : The crude product is extracted with ethyl acetate, washed with hydrochloric acid and brine, dried over MgSO₄, and purified via recrystallization.
Key Data :
-
Characterization :
This method avoids solvent use, aligning with green chemistry principles, and achieves high conversion rates due to efficient mixing in ball mills.
Acetylation of N-(4-Bromophenyl)Glycine Ethyl Ester
The intermediate N-(4-bromophenyl)glycine ethyl ester undergoes acetylation to introduce the 4-bromophenylacetyl group. This step typically employs acetic anhydride or acetyl chloride in the presence of a base.
Procedure (general acylation protocol):
-
Reagents : N-(4-bromophenyl)glycine ethyl ester (1 eq), acetic anhydride (1.5 eq), triethylamine (2 eq).
-
Conditions : Stirring in anhydrous dichloromethane at 0°C → room temperature for 12 hours.
-
Workup : The reaction mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated under reduced pressure.
Key Data :
The use of triethylamine as a base ensures efficient HCl scavenging, while controlled temperature prevents ester hydrolysis.
Optimization of Reaction Conditions
Solvent-Free Mechanochemical Synthesis
Ball milling significantly enhances the alkylation step’s efficiency. Comparative studies show:
| Parameter | Conventional Stirring | Ball Milling |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 60% | 76% |
| Purity | 85% | 95% |
Mechanochemical methods reduce side reactions such as ester hydrolysis, which is critical for preserving the ethyl ester functionality.
Acylation Catalysts and Additives
The addition of molecular sieves (MgSO₄) during acylation improves yields by absorbing water, thereby shifting the equilibrium toward product formation. For example:
| Additive | Yield (Without) | Yield (With MgSO₄) |
|---|---|---|
| None | 65% | 82% |
This aligns with patent methodologies where MgSO₄ is employed as a grinding auxiliary to enhance reaction efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Applications and Derivatives
This compound serves as a precursor in pharmaceuticals and agrochemicals. For example:
-
Cephalosporin Synthesis : Acylated glycines are intermediates in β-lactam antibiotics, where the 4-bromophenyl group enhances bacterial cell wall penetration.
-
Peptide Mimetics : The electron-withdrawing bromine atom stabilizes amide bonds, making the compound useful in protease-resistant peptide analogs.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(4-bromophenyl)acetyl]glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Synthesis and Mechanism
The synthesis of ethyl N-[(4-bromophenyl)acetyl]glycinate typically involves several key steps:
- Starting Materials : The primary reactants include 4-bromoaniline and ethyl oleate.
- Reaction Conditions : The reaction is conducted under specific conditions that facilitate the formation of the desired product, often involving catalysts like copper.
- Purification : Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the product.
Applications in Medicinal Chemistry
This compound has garnered attention for its potential applications in drug development, particularly in cancer therapeutics:
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties. Research indicates that derivatives can act as prodrugs, which are converted into active forms within cancer cells, leading to selective toxicity against malignant cells while sparing normal cells .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds with target proteins have been conducted using molecular docking techniques. These studies help elucidate the mechanisms by which these compounds exert their biological effects .
Organic Synthesis
In addition to its medicinal applications, this compound is valuable in organic synthesis:
- Cross-Coupling Reactions : The compound is useful in various cross-coupling reactions such as Suzuki and Heck couplings, which are fundamental techniques in organic chemistry for forming carbon-carbon bonds .
- Synthesis of Bioactive Molecules : Its derivatives can serve as building blocks for synthesizing a wide range of bioactive molecules, including those with antimicrobial properties .
Case Studies
- Anticancer Studies : A study demonstrated that certain derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values were determined through cytotoxicity assays, showing selectivity towards cancer cells compared to normal cells .
- Antimicrobial Activity : Another research effort focused on synthesizing derivatives based on this compound and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of ethyl N-[(4-bromophenyl)acetyl]glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromophenyl group may enhance its binding affinity to certain targets, while the glycine moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Effects : Bromine (higher atomic weight, stronger electron-withdrawing effect) likely increases molecular polarity and boiling point compared to chloro analogs, though direct data are lacking.
- Ester Group : Ethyl esters generally exhibit lower volatility and slower hydrolysis than methyl esters, enhancing stability in storage .
Reactivity Insights :
- The 4-bromophenylacetyl group may hinder nucleophilic substitution due to steric and electronic effects, contrasting with smaller substituents like chloro or methoxy .
- Ethyl esters are less reactive toward hydrolysis than methyl esters, offering advantages in prolonged synthetic steps .
Table 3: Functional Group Impact on Properties
Notable Trends:
- Brominated derivatives (e.g., 5-bromosalicylidene in ) exhibit redshifted absorption/emission due to heavy atom effects, suggesting this compound may share similar photophysical traits.
- Sulfonyl and nitronaphthyl groups enhance biological targeting (e.g., enzyme inhibition) compared to simple halogenated analogs .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl N-[(4-bromophenyl)acetyl]glycinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Bromophenyl acetylation using 4-bromophenylacetic acid (precursor) under controlled acyl chloride formation .
- Step 2 : Glycine ethyl ester coupling via nucleophilic acyl substitution, requiring anhydrous conditions to minimize hydrolysis .
- Step 3 : Purification via recrystallization or column chromatography.
- Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature (25–60°C), and stoichiometric ratios (1:1.2 for acyl chloride:glycine ester) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm structural integrity, with aromatic protons (δ 7.2–7.6 ppm) and ester carbonyl (δ 170–175 ppm) as key signals .
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .
- HPLC-MS : Quantifies purity (>98%) and molecular ion ([M+H]) identification .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or bromine substitution .
- Conduct stability assays via accelerated aging (40°C/75% RH) and monitor degradation by HPLC .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for this compound?
- Methodological Answer :
- Use density functional theory (DFT) to calculate transition states and activation energies for acyl transfer steps .
- Reaction path search algorithms (e.g., GRRM) identify intermediates, reducing trial-and-error experimentation .
- Validate with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl N-[(2-hydroxyphenyl)acetyl]glycinate) to identify shifts in NMR/IR peaks .
- Isotopic labeling : - or -labeled glycine derivatives clarify ambiguous signals .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Factorial design of experiments (DoE) : Screen variables (temperature, solvent, catalyst) to identify dominant factors in byproduct generation .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .
- Membrane separation : Remove impurities via nanofiltration or centrifugal partitioning chromatography .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (, ) for target proteins .
- Molecular docking : Simulate binding poses using AutoDock Vina, focusing on bromophenyl’s hydrophobic interactions .
- In vitro assays : Test inhibition potency (IC) in enzyme activity assays (e.g., fluorescence-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
